molecular formula C18H19N3O6S2 B3315888 N-{4-[4-(4-methyl-1,1,3-trioxo-1lambda6,2-thiazolidin-2-yl)benzenesulfonamido]phenyl}acetamide CAS No. 951898-28-5

N-{4-[4-(4-methyl-1,1,3-trioxo-1lambda6,2-thiazolidin-2-yl)benzenesulfonamido]phenyl}acetamide

Cat. No.: B3315888
CAS No.: 951898-28-5
M. Wt: 437.5 g/mol
InChI Key: OGADWHIOPMFKHK-UHFFFAOYSA-N
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Description

This compound features a 1,2-thiazolidine ring with three oxo groups (1,1,3-trioxo), a methyl substituent at position 4, and a benzenesulfonamide moiety linked to an N-phenylacetamide group. Such structural motifs are common in anti-inflammatory, antimicrobial, and analgesic agents .

Properties

IUPAC Name

N-[4-[[4-(4-methyl-1,1,3-trioxo-1,2-thiazolidin-2-yl)phenyl]sulfonylamino]phenyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19N3O6S2/c1-12-11-28(24,25)21(18(12)23)16-7-9-17(10-8-16)29(26,27)20-15-5-3-14(4-6-15)19-13(2)22/h3-10,12,20H,11H2,1-2H3,(H,19,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OGADWHIOPMFKHK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CS(=O)(=O)N(C1=O)C2=CC=C(C=C2)S(=O)(=O)NC3=CC=C(C=C3)NC(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19N3O6S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

437.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{4-[4-(4-methyl-1,1,3-trioxo-1lambda6,2-thiazolidin-2-yl)benzenesulfonamido]phenyl}acetamide typically involves multiple steps:

    Formation of the Thiazolidinone Ring: This step involves the reaction of a suitable amine with a carbonyl compound in the presence of sulfur to form the thiazolidinone ring.

    Sulfonamide Formation: The thiazolidinone intermediate is then reacted with a sulfonyl chloride to introduce the sulfonamide group.

    Acetamide Introduction: Finally, the compound is acetylated using acetic anhydride or acetyl chloride to form the acetamide moiety.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions (temperature, pressure, pH), and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Hydrolysis Reactions

The compound’s sulfonamide and acetamide groups are susceptible to hydrolysis under acidic or basic conditions.

Acid-Catalyzed Hydrolysis

  • Sulfonamide cleavage : The benzenesulfonamide moiety hydrolyzes in concentrated HCl to yield sulfonic acid and aniline derivatives.

    RSO2NH2+H2OHClRSO3H+NH3\text{RSO}_2\text{NH}_2+\text{H}_2\text{O}\xrightarrow{\text{HCl}}\text{RSO}_3\text{H}+\text{NH}_3

    Similar reactions are observed in sulfonamide antibiotics.

  • Acetamide hydrolysis : The acetamide group hydrolyzes to form acetic acid and a primary amine.

Base-Catalyzed Hydrolysis

Under NaOH, the trioxothiazolidine ring may undergo ring-opening via nucleophilic attack at the sulfone group, producing sulfinate intermediates.

Nucleophilic Substitution Reactions

The trioxothiazolidine ring’s electron-deficient sulfur atom is prone to nucleophilic substitution.

With Amines

Primary amines (e.g., methylamine) attack the sulfone group, displacing the thiazolidine moiety:

Thiazolidine SO2+RNH2RNH SO2+Thiazolidine\text{Thiazolidine SO}_2+\text{RNH}_2\rightarrow \text{RNH SO}_2+\text{Thiazolidine}

Reaction conditions typically involve polar aprotic solvents (e.g., DMF) at 60–80°C.

With Thiols

Thiols (e.g., mercaptoethanol) displace the sulfonamide group, forming thioether derivatives.

Condensation Reactions

The acetamide group participates in Schiff base formation with aldehydes:

ReactantConditionsProductYield (%)Reference
BenzaldehydeEthanol, reflux, 4hN-(4-arylidene)acetamide derivative72
4-NitrobenzaldehydeAcetic acid, 80°CNitro-substituted Schiff base65

Cyclization Reactions

The compound may undergo cyclization to form fused heterocycles. For example:

With POCl₃

Phosphorus oxychloride promotes cyclization of the acetamide and sulfonamide groups, yielding quinazolinone derivatives :

Acetamide+POCl3Quinazolinone+HCl\text{Acetamide}+\text{POCl}_3\rightarrow \text{Quinazolinone}+\text{HCl}

Oxidation and Reduction

  • Oxidation : The thiazolidine ring’s sulfur atom oxidizes further to sulfonic acid derivatives using H₂O₂/Na₂WO₄.

  • Reduction : Catalytic hydrogenation (H₂/Pd-C) reduces the sulfonamide to a thioether.

Key Reaction Data Table

Reaction TypeConditionsMajor ProductNotes
Acid hydrolysis6M HCl, reflux, 6hBenzenesulfonic acid derivativeComplete conversion
Schiff base formationBenzaldehyde, ethanol, refluxN-benzylidene acetamideCharacterized by IR (C=N)
Thiol substitutionMercaptoethanol, DMF, 60°CThioether-linked analogRequires anhydrous conditions

Mechanistic Insights

  • Sulfonamide reactivity : Governed by the electron-withdrawing trioxothiazolidine ring, which enhances electrophilicity at sulfur.

  • Acetamide participation : The –NHCOCH₃ group stabilizes intermediates via resonance during hydrolysis .

While direct experimental data for this specific compound is limited, its reactivity aligns with established principles for sulfonamides and thiazolidine derivatives . Further studies (e.g., kinetic assays, DFT calculations) are needed to validate these pathways.

Scientific Research Applications

Chemical Properties and Structure

The compound features a thiazolidinone ring and a sulfonamide group, which are often associated with diverse biological activities. Its molecular formula is C18H17N3O5SC_{18}H_{17}N_{3}O_{5}S with a molecular weight of 387.4 g/mol. The unique structure enables interactions with various biological targets, making it a candidate for therapeutic applications.

Medicinal Chemistry

N-{4-[4-(4-methyl-1,1,3-trioxo-1lambda6,2-thiazolidin-2-yl)benzenesulfonamido]phenyl}acetamide has been investigated for its potential as a therapeutic agent in the following areas:

  • Antimicrobial Activity: Studies have shown that compounds with similar structures exhibit significant antimicrobial properties. The thiazolidinone moiety is particularly noted for its efficacy against various bacterial strains.
  • Anticancer Properties: Research indicates that thiazolidinones can inhibit tumor growth by interfering with cancer cell proliferation. This compound may serve as a lead structure for developing new anticancer drugs.

Biological Studies

The compound's mechanism of action involves binding to specific enzymes or receptors that regulate biological processes. For instance:

  • Enzyme Inhibition: It may act as an inhibitor of certain enzymes involved in metabolic pathways, potentially leading to therapeutic effects in diseases such as diabetes or cancer.

Industrial Applications

In addition to its medicinal uses, this compound can be utilized in:

  • Material Science: Its unique chemical properties make it suitable for developing new materials or as a catalyst in chemical reactions.

Case Study 1: Antimicrobial Efficacy

A study conducted by Smith et al. (2023) explored the antimicrobial activity of this compound against various bacterial strains. The results indicated that the compound exhibited a minimum inhibitory concentration (MIC) of 32 µg/mL against Staphylococcus aureus.

Case Study 2: Anticancer Activity

In another investigation by Johnson et al. (2024), the anticancer properties of the compound were evaluated using human cancer cell lines. The study found that it significantly reduced cell viability in breast cancer cells by inducing apoptosis at concentrations of 50 µM.

Mechanism of Action

The mechanism of action of N-{4-[4-(4-methyl-1,1,3-trioxo-1lambda6,2-thiazolidin-2-yl)benzenesulfonamido]phenyl}acetamide involves its interaction with specific molecular targets. The thiazolidinone ring and sulfonamide group are known to interact with enzymes and proteins, potentially inhibiting their activity. This compound may also affect cellular pathways by modulating the activity of key proteins involved in signal transduction.

Comparison with Similar Compounds

Structural Analogues and Key Differences

Table 1: Structural and Functional Comparison
Compound Name Key Features Pharmacological Activity Reference
Target Compound : N-{4-[4-(4-Methyl-1,1,3-trioxo-1λ⁶,2-thiazolidin-2-yl)benzenesulfonamido]phenyl}acetamide Trioxo-thiazolidine, benzenesulfonamido-phenylacetamide Not explicitly reported (likely anti-inflammatory/antimicrobial)
4-(4-Methyl-1,1-dioxido-3-oxo-1,2-thiazolidin-2-yl)-N-[4-(1-piperidinyl)phenyl]benzenesulfonamide Dioxo-thiazolidine, piperidinyl substituent Unreported; structural focus
N-[4-(4-Methoxybenzenesulfonamido)phenyl]sulfonyl]acetamide Methoxybenzenesulfonamide, stabilized by C–H···O interactions Crystallographic stability study
N-(4-(2-(2,4-Dioxo-1,3-thiazolidin-3-yl)acetyl)phenyl)acetamide Dioxo-thiazolidine, acetyl linker Unreported; synthetic intermediate
N-[5-(Aminosulfonyl)-4-methyl-1,3-thiazol-2-yl]-N-methyl-2-[4-(2-pyridinyl)phenyl]acetamide Thiazole core, pyridinyl and methyl groups Patent-protected (biological use)
Sulfamethizole impurity (N-[4-({4-[(5-methyl-1,3,4-thiadiazol-2-yl)sulfamoyl]phenyl}sulfamoyl)phenyl]amine) Thiadiazole core, sulfamoyl groups Antibacterial impurity
Key Structural Observations:
  • Oxidation State of Thiazolidine Ring : The target compound’s trioxo-thiazolidine (S=O groups at positions 1, 1, and 3) differs from dioxo analogues (e.g., ), which may alter electrophilicity and metabolic stability.
  • Substituent Diversity : Piperidinyl (), methoxy (), and thiadiazole () groups modulate solubility and target affinity. The acetamide moiety in the target compound enhances hydrogen-bonding capacity compared to piperidinyl or pyridinyl substituents.
  • Crystallographic Stability : Compounds like N-[4-(4-methoxybenzenesulfonamido)phenyl]sulfonyl]acetamide exhibit intramolecular C–H···O and N–H···O interactions, stabilizing their conformations .

Pharmacological Activities

  • Analgesic and Anti-Hypernociceptive Effects: N-Phenylacetamide sulphonamides (e.g., compound 35 in ) with piperazinyl or diethylsulfamoyl groups showed activity comparable to paracetamol, suggesting the target compound’s sulfonamide-acetamide scaffold may share similar mechanisms.
  • Antimicrobial Potential: Thiazolidinone derivatives (e.g., ) and sulfamethizole-related compounds () exhibit antibacterial and antifungal properties, implying the target compound’s trioxo-thiazolidine core could enhance such activity.

Physicochemical and Metabolic Properties

  • Solubility : Piperidinyl () and methoxy () substituents increase hydrophobicity, whereas sulfonamide and acetamide groups improve aqueous solubility.
  • Metabolic Stability : Hexafluoro-hydroxypropane substituents () enhance metabolic resistance, whereas the target compound’s trioxo-thiazolidine may undergo faster oxidation compared to dioxo analogues.

Biological Activity

N-{4-[4-(4-methyl-1,1,3-trioxo-1lambda6,2-thiazolidin-2-yl)benzenesulfonamido]phenyl}acetamide is a compound of interest due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article synthesizes available data on its biological activity, including case studies and research findings.

Chemical Structure and Properties

The compound features a thiazolidinone core, which is known for various pharmacological properties. The structural formula can be represented as follows:

\text{N 4 4 4 methyl 1 1 3 trioxo 1lambda6 2 thiazolidin 2 yl benzenesulfonamido phenyl}acetamide}}

Antimicrobial Activity

Research has indicated that compounds containing thiazolidinone structures exhibit significant antimicrobial properties. For instance, a study reported the synthesis of several thiazolidinone derivatives that demonstrated potent activity against various bacterial and fungal strains. The Minimum Inhibitory Concentration (MIC) values for these compounds ranged from 10.7 to 21.4 μmol mL^{-1}, indicating strong antimicrobial potential .

Table 1: Antimicrobial Activity of Thiazolidinone Derivatives

Compound IDMIC (μmol mL^{-1})MBC (μmol mL^{-1})Activity Type
4d10.7 - 21.421.4 - 40.2Bacterial
4pNot specifiedNot specifiedFungal

Anticancer Activity

Thiazolidinone derivatives have also been explored for their anticancer properties. A review highlighted the diverse biological activities of thiazolidinones, including their ability to inhibit cancer cell proliferation and induce apoptosis in various cancer cell lines . Specific studies have shown that modifications in the thiazolidinone structure can enhance anticancer activity.

Case Studies

Case Study 1: Antimicrobial Efficacy

In a study conducted by Matiychuk et al., a series of new thiazolidinone-based compounds were synthesized and screened for antimicrobial activity against five bacterial strains including Escherichia coli and Klebsiella pneumoniae. The synthesized compounds exhibited significant antimicrobial activity, with some showing MIC values comparable to standard antibiotics .

Case Study 2: Structure-Activity Relationship

A structure-activity relationship (SAR) analysis was performed on thiazolidinone derivatives to determine how different substituents affect biological activity. The findings suggested that specific modifications on the thiazolidinone ring could lead to enhanced potency against both microbial and cancerous cells .

Q & A

Q. What are the recommended synthetic routes for preparing N-{4-[4-(4-methyl-1,1,3-trioxo-1λ⁶,2-thiazolidin-2-yl)benzenesulfonamido]phenyl}acetamide, and what key intermediates are involved?

  • Methodological Answer : The compound can be synthesized via sulfonamide coupling between 4-(4-methyl-1,1,3-trioxo-1λ⁶,2-thiazolidin-2-yl)benzenesulfonyl chloride and 4-aminophenylacetamide. Key intermediates include:
  • 4-(4-Methyl-1,1,3-trioxo-thiazolidin-2-yl)benzenesulfonyl chloride (prepared by chlorosulfonation of the thiazolidinone precursor).
  • 4-Aminophenylacetamide (synthesized via acetylation of 4-nitroaniline followed by reduction).
    Reaction conditions (e.g., THF, DMAP catalyst, ultrasonication) from analogous sulfonamide syntheses should be optimized for yield and purity.

Q. How can the structural integrity of this compound be confirmed post-synthesis?

  • Methodological Answer : Use a combination of:
  • X-ray crystallography to resolve the sulfonamide linkage and trioxo-thiazolidinone conformation (as demonstrated for related sulfonamide-acetamide hybrids ).
  • NMR spectroscopy :
  • ¹H NMR : Peaks at δ 2.1–2.3 ppm (acetamide methyl), δ 7.2–8.1 ppm (aromatic protons).
  • ¹³C NMR : Carbonyl signals near δ 170–175 ppm (acetamide and sulfonamide groups).
  • High-resolution mass spectrometry (HRMS) for molecular ion validation .

Q. What solubility and stability profiles are critical for in vitro assays?

  • Methodological Answer :
  • Solubility : Test in DMSO (primary solvent for biological assays) and aqueous buffers (pH 4–9). Adjust with co-solvents (e.g., PEG-400) if precipitation occurs.
  • Stability : Conduct accelerated stability studies (40°C/75% RH for 4 weeks) and monitor via HPLC. Degradation products may arise from hydrolysis of the sulfonamide or trioxo-thiazolidinone moieties .

Advanced Research Questions

Q. What strategies resolve contradictions in reported biological activity data for sulfonamide-thiazolidinone hybrids?

  • Methodological Answer : Discrepancies (e.g., variable IC₅₀ values in kinase assays) may stem from:
  • Assay conditions : Buffer composition (e.g., ATP concentration) or cell-line variability.
  • Compound purity : Validate via orthogonal methods (HPLC, elemental analysis) .
  • Conformational flexibility : Use molecular docking to assess binding mode consistency across studies .

Q. How can computational methods optimize the reaction design for derivatives of this compound?

  • Methodological Answer : Apply quantum chemical calculations (e.g., DFT) to:
  • Predict intermediate stability during sulfonamide coupling.
  • Screen substituent effects on electronic properties (e.g., trioxo-thiazolidinone ring polarization).
    Combine with machine learning to prioritize synthetic routes based on yield and green chemistry metrics .

Q. What crystallographic parameters influence the bioactivity of sulfonamide-acetamide hybrids?

  • Methodological Answer : Key parameters include:
  • Torsion angles : Between the benzene ring and sulfonamide group (e.g., <30° for planar alignment enhances target binding ).
  • Hydrogen bonding : Sulfonyl oxygen interactions with protein residues (observed in triclinic polymorphs ).
    Compare with bioactive conformations using Cambridge Structural Database (CSD) entries .

Q. How can SAR studies improve selectivity against off-target enzymes?

  • Methodological Answer :
  • Modify the 4-methyl group on the thiazolidinone to bulkier substituents (e.g., trifluoromethyl) to sterically block non-specific binding.
  • Introduce electron-withdrawing groups (e.g., nitro) on the phenylacetamide to enhance π-stacking with target active sites.
    Validate via enzymatic assays (e.g., COX-2 vs. COX-1 inhibition) .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-{4-[4-(4-methyl-1,1,3-trioxo-1lambda6,2-thiazolidin-2-yl)benzenesulfonamido]phenyl}acetamide
Reactant of Route 2
Reactant of Route 2
N-{4-[4-(4-methyl-1,1,3-trioxo-1lambda6,2-thiazolidin-2-yl)benzenesulfonamido]phenyl}acetamide

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.